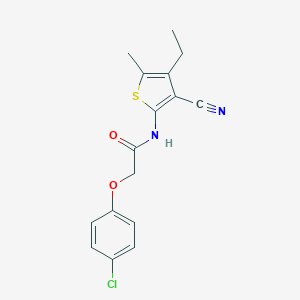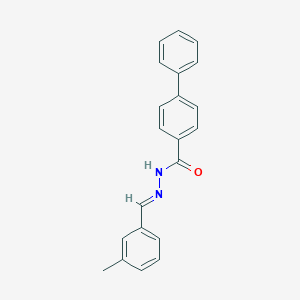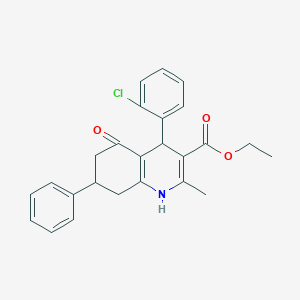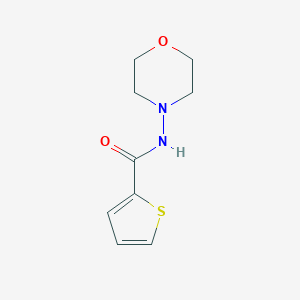![molecular formula C27H24FNO5S3 B401059 DIMETHYL 2-[1-[2-(4-FLUOROPHENYL)ACETYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B401059.png)
DIMETHYL 2-[1-[2-(4-FLUOROPHENYL)ACETYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2-(1-[(4-fluorophenyl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains multiple functional groups, including a fluorophenyl group, a thioxo group, and a quinolinylidene moiety
准备方法
The synthesis of DIMETHYL 2-[1-[2-(4-FLUOROPHENYL)ACETYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves several steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the thioxo group and the fluorophenylacetyl group. The final step involves the formation of the dithiole-4,5-dicarboxylate moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
化学反应分析
Dimethyl 2-(1-[(4-fluorophenyl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Dimethyl 2-(1-[(4-fluorophenyl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of DIMETHYL 2-[1-[2-(4-FLUOROPHENYL)ACETYL]-2,2,7-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
相似化合物的比较
Dimethyl 2-(1-[(4-fluorophenyl)acetyl]-2,2,7-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can be compared with other similar compounds, such as:
Quinoline derivatives: These compounds share the quinoline core structure and may have similar biological activities.
Thioxo compounds: Compounds containing the thioxo group can exhibit similar reactivity and chemical properties.
Fluorophenyl derivatives: These compounds have the fluorophenyl group, which can influence their chemical behavior and biological activity
属性
分子式 |
C27H24FNO5S3 |
|---|---|
分子量 |
557.7g/mol |
IUPAC 名称 |
dimethyl 2-[1-[2-(4-fluorophenyl)acetyl]-2,2,7-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C27H24FNO5S3/c1-14-6-11-17-18(12-14)29(19(30)13-15-7-9-16(28)10-8-15)27(2,3)23(35)20(17)26-36-21(24(31)33-4)22(37-26)25(32)34-5/h6-12H,13H2,1-5H3 |
InChI 键 |
DFRGXDLPJHKDOX-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)CC4=CC=C(C=C4)F)(C)C |
规范 SMILES |
CC1=CC2=C(C=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)CC4=CC=C(C=C4)F)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,4-dichlorophenyl)-N-(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B400976.png)
![N-(3,4-dimethylphenyl)-8-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400978.png)
![(1Z)-N-(2,4-DICHLOROPHENYL)-4,4,8-TRIMETHYL-5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-IMINE](/img/structure/B400980.png)
![N-(2,5-dichlorophenyl)-N-(4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B400981.png)
![3-(isobutyrylhydrazono)-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B400982.png)
![N-(3-chloro-4-fluorophenyl)-8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400983.png)
![N-(3-chloro-4-fluorophenyl)-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine](/img/structure/B400984.png)


![N-(2,5-dichlorophenyl)-N-(4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amine](/img/structure/B400987.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (4-anilino-6-morpholin-4-yl-1,3,5-triazin-2-yl)hydrazone](/img/structure/B400993.png)


